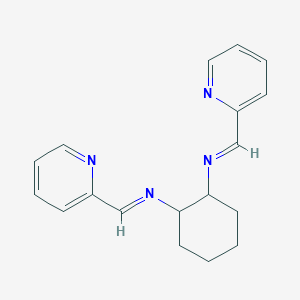
1,2-Cyclohexanediamine, N,N'-bis(2-pyridinylmethylene)-, (1R,2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Cyclohexanediamine, N,N’-bis(2-pyridinylmethylene)-, (1R,2R)- is a chiral ligand that has been widely studied for its applications in asymmetric synthesis. This compound is known for its ability to form stable complexes with various metals, making it a valuable tool in catalysis and coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclohexanediamine, N,N’-bis(2-pyridinylmethylene)-, (1R,2R)- typically involves the condensation of 1,2-cyclohexanediamine with 2-pyridinecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Cyclohexanediamine, N,N’-bis(2-pyridinylmethylene)-, (1R,2R)- undergoes various types of chemical reactions, including:
Coordination Reactions: Forms complexes with transition metals.
Oxidation and Reduction: Can be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Coordination Reactions: Commonly uses metal salts such as palladium chloride or nickel acetate.
Oxidation: Uses oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Uses reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various metal complexes, oxidized or reduced derivatives, and substituted compounds depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,2-Cyclohexanediamine, N,N’-bis(2-pyridinylmethylene)-, (1R,2R)- has a wide range of scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of pharmaceuticals and fine chemicals.
Biology: Studied for its potential as a metal chelator in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,2-Cyclohexanediamine, N,N’-bis(2-pyridinylmethylene)-, (1R,2R)- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Cyclohexanediamine, N,N’-bis(2-pyridinylmethylene)-, (1S,2S)-
- 1,2-Cyclohexanediamine, N,N’-bis(2-pyridinylmethylene)-, (1R,2S)-
- 1,2-Cyclohexanediamine, N,N’-bis(2-pyridinylmethylene)-, (1S,2R)-
Uniqueness
1,2-Cyclohexanediamine, N,N’-bis(2-pyridinylmethylene)-, (1R,2R)- is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This makes it particularly effective in asymmetric synthesis, where the chirality of the ligand plays a crucial role in determining the outcome of the reaction.
Eigenschaften
Molekularformel |
C18H20N4 |
|---|---|
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
1-pyridin-2-yl-N-[2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine |
InChI |
InChI=1S/C18H20N4/c1-2-10-18(22-14-16-8-4-6-12-20-16)17(9-1)21-13-15-7-3-5-11-19-15/h3-8,11-14,17-18H,1-2,9-10H2 |
InChI-Schlüssel |
VYIMTYRAXWNXFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)N=CC2=CC=CC=N2)N=CC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylthieno[3,2-c][1,5]benzodiazepin-4-one](/img/structure/B12354598.png)
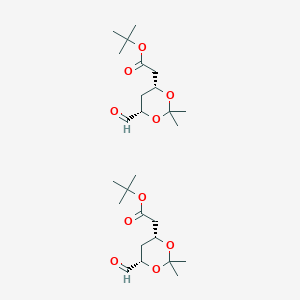
![tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate; tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate](/img/structure/B12354603.png)
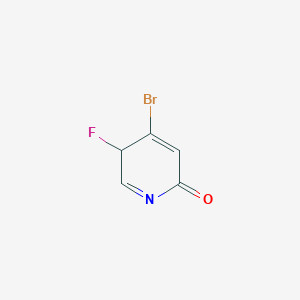
![1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one,mononhydrochloride](/img/structure/B12354620.png)
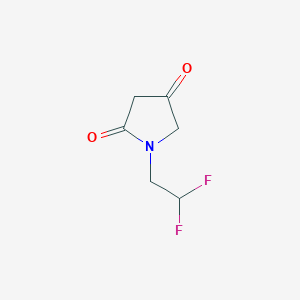
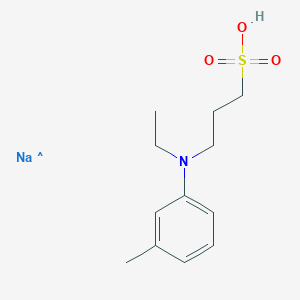
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12354634.png)
![5-[(1R,2S,4R,5R,6R,7R,10S,11S,14S,16R)-5-acetyl-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12354651.png)



![2,8-Dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12354669.png)
![5-Methyl-3a,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B12354673.png)
